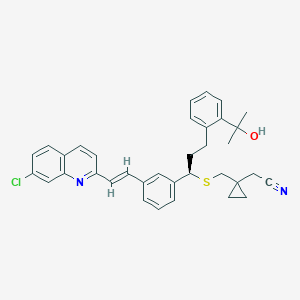

![molecular formula C14H15NO3 B032516 Benzyl-5-oxo-2-azabicyclo[2.2.1]heptan-2-carboxylat CAS No. 140927-13-5](/img/structure/B32516.png)

Benzyl-5-oxo-2-azabicyclo[2.2.1]heptan-2-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

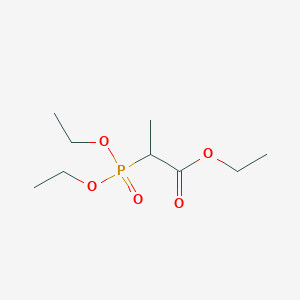

The synthesis of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves the intramolecular hydrogen abstraction reaction promoted by N-radicals in carbohydrates, leading to the formation of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. This process is mild and selective, proving to be a useful strategy for the preparation of these bicyclic arrays while also allowing for the selective oxidation of specific carbons in the carbohydrate skeleton, constituting a good procedure for the synthesis of protected N,O-uloses (Francisco, Herrera, & Suárez, 2003).

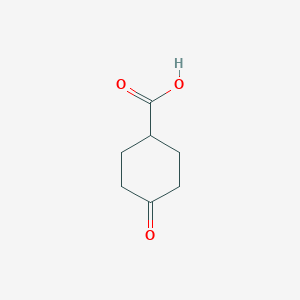

Molecular Structure Analysis

The molecular structure of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate and its derivatives has been studied through various techniques, including nuclear magnetic resonance (NMR). These studies have provided insights into the conformational properties and stability of these compounds, highlighting the importance of the azabicyclo[2.2.1]heptane core in determining their overall molecular architecture and reactivity (Portoghese & Turcotte, 1971).

Chemical Reactions and Properties

Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including [2+2]-photocycloaddition with alkenes, leading to the formation of functionalized 3-azabicyclo[3.2.0]heptanes. These compounds can be easily transformed into bi- and tricyclic analogues of piperidine, morpholine, piperazine, and GABA, serving as advanced building blocks for drug discovery (Skalenko et al., 2018).

Physical Properties Analysis

The physical properties of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments and applications. High-pressure synthesis techniques have been used to study the structures and conformational properties of these derivatives, providing valuable information on their stability and reactivity (Drew et al., 1985).

Chemical Properties Analysis

The chemical properties of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, including its reactivity in cycloaddition reactions and the formation of various functionalized derivatives, are of significant interest. Studies have shown that these compounds participate in regioselective cycloaddition reactions, leading to the synthesis of novel derivatives with potential applications in medicinal chemistry and drug discovery (Molchanov & Tran, 2013).

Wissenschaftliche Forschungsanwendungen

Synthese von Tropanalkaloiden

Benzyl-5-oxo-2-azabicyclo[2.2.1]heptan-2-carboxylat: ist ein wertvolles Zwischenprodukt bei der Synthese von Tropanalkaloiden . Diese Alkaloide sind eine Klasse von natürlich vorkommenden organischen Verbindungen, die eine breite Palette biologischer Aktivitäten aufweisen. Die Struktur der Verbindung ist entscheidend für den Aufbau des 8-Azabicyclo[3.2.1]octan-Gerüsts, das für die Familie der Tropanalkaloide von zentraler Bedeutung ist. Forscher haben sich aufgrund ihrer Bedeutung in der pharmazeutischen Chemie auf die stereoselektive Herstellung dieses Gerüsts konzentriert.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Wirkmechanismus

Mode of Action

The mode of action of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is currently unknown due to the lack of information about its specific targets . Once the targets are identified, it will be possible to explain the compound’s interaction with its targets and any resulting changes.

Pharmacokinetics

The pharmacokinetic properties of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate indicate that it has high gastrointestinal absorption and is BBB permeant .

Result of Action

The molecular and cellular effects of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate’s action are currently unknown due to the lack of information about its specific targets and mode of action .

Eigenschaften

IUPAC Name |

benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBNRJQNBQXKON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(=O)C1CN2C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576625 |

Source

|

| Record name | Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

140927-13-5 |

Source

|

| Record name | Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B32435.png)

![[1,1'-Biphenyl]-2-carboxamide](/img/structure/B32448.png)

![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32476.png)